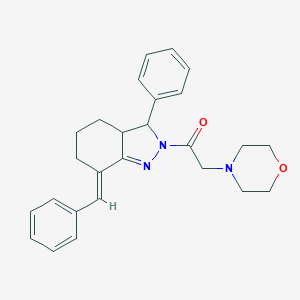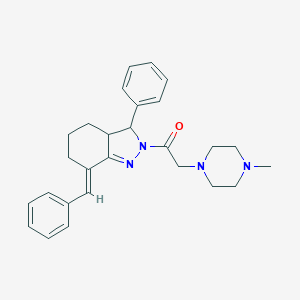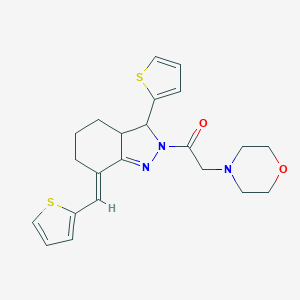![molecular formula C22H16ClN5O4 B292145 Ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292145.png)
Ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate, also known as CT-PP or compound 1, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer cell proliferation and inflammation. Ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA and RNA in cancer cells. In addition, Ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to exhibit potent anti-proliferative and anti-inflammatory effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing the production of pro-inflammatory cytokines in immune cells. In addition, Ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has also been shown to exhibit low toxicity and good pharmacokinetic properties in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has several advantages for lab experiments, including its potent anti-proliferative and anti-inflammatory effects, low toxicity, and good pharmacokinetic properties. However, it also has some limitations, including the need for further optimization of the synthesis method and the need for more studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of Ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate, including:
1. Further optimization of the synthesis method to improve yields and purity of Ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate.
2. Studies to fully understand the mechanism of action of Ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate and its potential side effects.
3. Studies to evaluate the efficacy of Ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate in animal models of cancer and inflammation.
4. Studies to evaluate the potential of Ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate as a modulator of the immune system.
5. Studies to evaluate the potential of Ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate in combination with other anti-cancer and anti-inflammatory agents.
In conclusion, Ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. It exhibits potent anti-proliferative and anti-inflammatory effects, and has several advantages for lab experiments. However, further studies are needed to fully understand its mechanism of action and potential side effects, and to evaluate its efficacy in animal models of cancer and inflammation.
Méthodes De Synthèse
Ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate was synthesized using a multi-step process that involved the condensation of 4-chlorobenzaldehyde with malononitrile, followed by the reaction with 3-methoxybenzaldehyde and ethyl cyanoacetate. The resulting product was then treated with hydrazine hydrate and acetic acid to yield the final product, Ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. The synthesis method has been optimized to achieve high yields and purity of Ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, Ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has also been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system.
Propriétés
Formule moléculaire |
C22H16ClN5O4 |
|---|---|
Poids moléculaire |
449.8 g/mol |
Nom IUPAC |
ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C22H16ClN5O4/c1-3-32-21(30)19-26-28(15-5-4-6-16(11-15)31-2)22-25-18(13-7-9-14(23)10-8-13)17(12-24)20(29)27(19)22/h4-11H,3H2,1-2H3 |
Clé InChI |
PSRHGUZNGSWPJV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=NC(=C(C(=O)N12)C#N)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)OC |
SMILES canonique |
CCOC(=O)C1=NN(C2=NC(=C(C(=O)N12)C#N)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292068.png)
![N-methyl-N'-({[4-methyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B292069.png)
![N-benzyl-N'-[4-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-1-yl]thiourea](/img/structure/B292071.png)

![2-[(2-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-1H-imidazol-1-amine](/img/structure/B292074.png)
![2-[(4-chlorobenzyl)sulfanyl]-4-phenyl-1H-imidazol-1-amine](/img/structure/B292076.png)
![4-allyl-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B292077.png)
![Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292083.png)
![Ethyl 1-(4-chlorophenyl)-6-cyano-7-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292084.png)
![6-Cyano-1-(2-methylphenyl)-7-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B292085.png)